molecular formula C69H104N14O13 B1668506 (2S-(2R*,4R*,5R*))-N-(N-(6-Cyclohexyl-4-hydroxy-2-(1-methylethyl)-1-oxo-5-((N-(N-(1-(N2-(N2-((phenylmethoxy)carbonyl)-L-arginyl)-L-arginyl)-L-prolyl)-L-phenylalanyl)-L-valyl)amino)hexyl)-1-valyl)-L-tyrosine methyl ester CAS No. 128856-81-5

(2S-(2R*,4R*,5R*))-N-(N-(6-Cyclohexyl-4-hydroxy-2-(1-methylethyl)-1-oxo-5-((N-(N-(1-(N2-(N2-((phenylmethoxy)carbonyl)-L-arginyl)-L-arginyl)-L-prolyl)-L-phenylalanyl)-L-valyl)amino)hexyl)-1-valyl)-L-tyrosine methyl ester

Cat. No. B1668506
CAS RN: 128856-81-5
M. Wt: 1337.6 g/mol
InChI Key: YUXPQHJPUCVLDD-CSXZFWIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 44099 is a potent inhibitor of plasma renin from all subprimate species.

Scientific Research Applications

Chemical Transformations and Synthesis

  • N-Arylsulfonylation of Tyrosine Esters : Research by Penso et al. (2003) demonstrates the direct transformation of L-tyrosine methyl esters into 2-arylsulfonamido esters, showcasing a method for modifying tyrosine derivatives (Penso et al., 2003).
  • Synthesis of Amino Acid Derivatives : Stabinsky et al. (2009) explored the cyclization of N-benzyloxycarbonyl-L-threonine and similar compounds, contributing to the synthesis of complex amino acid derivatives (Stabinsky et al., 2009).
  • Catalysis in Peptide Hydrolysis : Sousa et al. (2002) studied the hydrolysis of various peptide derivatives by human tissue kallikrein, revealing insights into substrate behavior and enzyme kinetics (Sousa et al., 2002).

Polymer Science and Material Chemistry

  • Functional Helical Polymers : Zhao et al. (2007) synthesized a novel phenylacetylene derivative from L-tyrosine, leading to polymers with potential applications in material science (Zhao et al., 2007).
  • Biodegradable Polymers from Tyrosine Derivatives : Bourke and Kohn (2003) discussed the use of tyrosine dipeptide derivatives in generating biodegradable polymers, emphasizing the potential of these materials in medical applications (Bourke & Kohn, 2003).

Bioorganic and Medicinal Chemistry

  • Synthesis of Anticonvulsant Compounds : Nesterkina et al. (2022) reported the synthesis of a phenibut ester derived from L-menthol and its potential anticonvulsant properties (Nesterkina et al., 2022).
  • Enzymatic Synthesis in Drug Development : Hanson et al. (2000) explored the enzymatic synthesis of lobucavir prodrug, highlighting the role of enzymes in selective drug synthesis (Hanson et al., 2000).

Advanced Analytical Techniques

  • Differentiation of Natural and Synthetic Amino Acids : Brenna et al. (2003) used deuterium NMR to differentiate between natural and synthetic phenylalanine and tyrosine, showcasing the application of NMR in advanced chemical analysis (Brenna et al., 2003).

properties

CAS RN

128856-81-5

Product Name

(2S-(2R*,4R*,5R*))-N-(N-(6-Cyclohexyl-4-hydroxy-2-(1-methylethyl)-1-oxo-5-((N-(N-(1-(N2-(N2-((phenylmethoxy)carbonyl)-L-arginyl)-L-arginyl)-L-prolyl)-L-phenylalanyl)-L-valyl)amino)hexyl)-1-valyl)-L-tyrosine methyl ester

Molecular Formula

C69H104N14O13

Molecular Weight

1337.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-6-cyclohexyl-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-hydroxy-2-propan-2-ylhexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C69H104N14O13/c1-41(2)49(59(86)81-57(42(3)4)64(91)79-54(66(93)95-7)38-46-29-31-48(84)32-30-46)39-56(85)52(36-44-20-11-8-12-21-44)77-63(90)58(43(5)6)82-61(88)53(37-45-22-13-9-14-23-45)78-62(89)55-28-19-35-83(55)65(92)51(27-18-34-75-68(72)73)76-60(87)50(26-17-33-74-67(70)71)80-69(94)96-40-47-24-15-10-16-25-47/h9-10,13-16,22-25,29-32,41-44,49-58,84-85H,8,11-12,17-21,26-28,33-40H2,1-7H3,(H,76,87)(H,77,90)(H,78,89)(H,79,91)(H,80,94)(H,81,86)(H,82,88)(H4,70,71,74)(H4,72,73,75)/t49?,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1

InChI Key

YUXPQHJPUCVLDD-CSXZFWIZSA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC4=CC=CC=C4)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC

SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC4=CC=CC=C4)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC

Canonical SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC4=CC=CC=C4)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP 44 099
CGP 44099
CGP-44099

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S-(2R*,4R*,5R*))-N-(N-(6-Cyclohexyl-4-hydroxy-2-(1-methylethyl)-1-oxo-5-((N-(N-(1-(N2-(N2-((phenylmethoxy)carbonyl)-L-arginyl)-L-arginyl)-L-prolyl)-L-phenylalanyl)-L-valyl)amino)hexyl)-1-valyl)-L-tyrosine methyl ester
Reactant of Route 2
Reactant of Route 2
(2S-(2R*,4R*,5R*))-N-(N-(6-Cyclohexyl-4-hydroxy-2-(1-methylethyl)-1-oxo-5-((N-(N-(1-(N2-(N2-((phenylmethoxy)carbonyl)-L-arginyl)-L-arginyl)-L-prolyl)-L-phenylalanyl)-L-valyl)amino)hexyl)-1-valyl)-L-tyrosine methyl ester
Reactant of Route 3
Reactant of Route 3
(2S-(2R*,4R*,5R*))-N-(N-(6-Cyclohexyl-4-hydroxy-2-(1-methylethyl)-1-oxo-5-((N-(N-(1-(N2-(N2-((phenylmethoxy)carbonyl)-L-arginyl)-L-arginyl)-L-prolyl)-L-phenylalanyl)-L-valyl)amino)hexyl)-1-valyl)-L-tyrosine methyl ester
Reactant of Route 4
Reactant of Route 4
(2S-(2R*,4R*,5R*))-N-(N-(6-Cyclohexyl-4-hydroxy-2-(1-methylethyl)-1-oxo-5-((N-(N-(1-(N2-(N2-((phenylmethoxy)carbonyl)-L-arginyl)-L-arginyl)-L-prolyl)-L-phenylalanyl)-L-valyl)amino)hexyl)-1-valyl)-L-tyrosine methyl ester
Reactant of Route 5
Reactant of Route 5
(2S-(2R*,4R*,5R*))-N-(N-(6-Cyclohexyl-4-hydroxy-2-(1-methylethyl)-1-oxo-5-((N-(N-(1-(N2-(N2-((phenylmethoxy)carbonyl)-L-arginyl)-L-arginyl)-L-prolyl)-L-phenylalanyl)-L-valyl)amino)hexyl)-1-valyl)-L-tyrosine methyl ester
Reactant of Route 6
Reactant of Route 6
(2S-(2R*,4R*,5R*))-N-(N-(6-Cyclohexyl-4-hydroxy-2-(1-methylethyl)-1-oxo-5-((N-(N-(1-(N2-(N2-((phenylmethoxy)carbonyl)-L-arginyl)-L-arginyl)-L-prolyl)-L-phenylalanyl)-L-valyl)amino)hexyl)-1-valyl)-L-tyrosine methyl ester

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